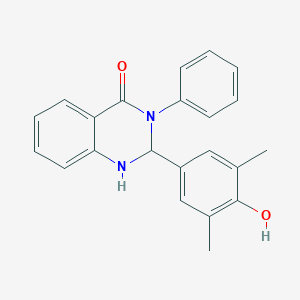
4-(dipropylsulfamoyl)-N-(4-methoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(dipropylsulfamoyl)-N-(4-methoxyphenyl)benzamide, commonly known as DMSB, is a synthetic compound that has gained significant attention in the field of pharmaceutical research. It belongs to the class of sulfonamide compounds and is known for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of DMSB is not fully understood, but it is believed to act by inhibiting the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. By inhibiting CA IX, DMSB can disrupt the pH balance in cancer cells, leading to cell death. DMSB has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects
DMSB has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. DMSB has also been found to reduce the expression of inflammatory cytokines and chemokines, indicating its potential anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DMSB in lab experiments is its ability to inhibit the activity of CA IX, making it a potential candidate for the treatment of cancer. However, one limitation of using DMSB is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
For DMSB research include investigating its potential as a therapeutic agent and optimizing its synthesis method.
Synthesemethoden
The synthesis of DMSB involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride, which is then reacted with dipropylamine to produce 4-(dipropylamino)benzoic acid. The final step involves the reaction of 4-(dipropylamino)benzoic acid with sulfamide to produce DMSB.
Wissenschaftliche Forschungsanwendungen
DMSB has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DMSB has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Produktname |
4-(dipropylsulfamoyl)-N-(4-methoxyphenyl)benzamide |
|---|---|
Molekularformel |
C20H26N2O4S |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
4-(dipropylsulfamoyl)-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C20H26N2O4S/c1-4-14-22(15-5-2)27(24,25)19-12-6-16(7-13-19)20(23)21-17-8-10-18(26-3)11-9-17/h6-13H,4-5,14-15H2,1-3H3,(H,21,23) |
InChI-Schlüssel |
ZYZKVFFOQFVQKQ-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC |
Kanonische SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-({[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B300118.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B300120.png)



![3-(2-chlorophenyl)-5-methyl-N-[4-(1-pyrrolidinylmethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B300131.png)
![N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B300132.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butoxyphenyl)acetamide](/img/structure/B300133.png)
![N-tert-butyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B300137.png)
![1-(4-fluorophenyl)-2-({5-[hydroxy(phenyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B300138.png)
![N-[1-(1-adamantyl)ethyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B300140.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B300141.png)
